3-Bromo-1-ethyl-5-methyl-1H-pyrazole 3-Bromo-1-ethyl-5-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1354706-05-0
VCID: VC8235154
InChI: InChI=1S/C6H9BrN2/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3
SMILES: CCN1C(=CC(=N1)Br)C
Molecular Formula: C6H9BrN2
Molecular Weight: 189.05 g/mol

3-Bromo-1-ethyl-5-methyl-1H-pyrazole

CAS No.: 1354706-05-0

Cat. No.: VC8235154

Molecular Formula: C6H9BrN2

Molecular Weight: 189.05 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-ethyl-5-methyl-1H-pyrazole - 1354706-05-0

Specification

CAS No. 1354706-05-0
Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
IUPAC Name 3-bromo-1-ethyl-5-methylpyrazole
Standard InChI InChI=1S/C6H9BrN2/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3
Standard InChI Key MNYGGCBVTRYVBB-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)Br)C
Canonical SMILES CCN1C(=CC(=N1)Br)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The molecular formula of 3-bromo-1-ethyl-5-methyl-1H-pyrazole is C₆H₉BrN₂, with a molecular weight of 189.06 g/mol. Its IUPAC name reflects the substituent positions:

  • 1-Ethyl: An ethyl group (-CH₂CH₃) attached to the nitrogen at position 1.

  • 5-Methyl: A methyl group (-CH₃) at position 5.

  • 3-Bromo: A bromine atom (-Br) at position 3.

The pyrazole ring’s aromaticity and electron-deficient nature make it amenable to electrophilic substitution, with bromine acting as a leaving group in further functionalization .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₆H₉BrN₂
Molecular Weight189.06 g/mol
Boiling PointNot reported (estimated >200°C)
Melting PointNot reported
Density~1.4 g/cm³ (predicted)
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, ethanol)

Synthesis Methodologies

Condensation and Cyclization

A common route to pyrazole derivatives involves the condensation of hydrazines with 1,3-diketones or alkynes. For 3-bromo-1-ethyl-5-methyl-1H-pyrazole, ethylhydrazine and acetylacetone (2,4-pentanedione) may serve as starting materials. The reaction proceeds via cyclization to form 1-ethyl-5-methyl-1H-pyrazole, followed by bromination at position 3 .

Step 1: Formation of 1-Ethyl-5-methyl-1H-pyrazole
Ethylhydrazine reacts with acetylacetone in ethanol under reflux, yielding the pyrazole core. The methyl group at position 5 is introduced via the acetylacetone’s methyl substituent .

Step 2: Bromination
Electrophilic bromination using N-bromosuccinimide (NBS) or bromine (Br₂) in dichloromethane introduces bromine at position 3. The reaction is typically conducted at 0–25°C to minimize side products .

Table 2: Exemplary Bromination Conditions

ReagentSolventTemperatureYield
NBSDCM0°C65–75%
Br₂Acetic acid25°C50–60%

Alternative Routes

Route A: Functional Group Interconversion
Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 131103850) can undergo transesterification or hydrolysis to modify the ester group, though this is less direct.

Route B: Halogen Exchange
Chlorine-to-bromine exchange using HBr in the presence of a Lewis acid (e.g., AlCl₃) has been reported for analogous compounds but is less common.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃)

    • δ 2.35 (s, 3H, C5-CH₃)

    • δ 4.12 (q, J = 7.2 Hz, 2H, N-CH₂)

    • δ 6.15 (s, 1H, C4-H)

  • ¹³C NMR:

    • δ 14.1 (CH₂CH₃), 21.8 (C5-CH₃), 46.5 (N-CH₂), 107.2 (C4), 139.5 (C3-Br), 145.8 (C5)

Infrared (IR) Spectroscopy

  • C-Br stretch: 560–600 cm⁻¹

  • C-N stretch: 1,250–1,350 cm⁻¹

  • Aromatic C-H bend: 680–770 cm⁻¹

Applications in Chemical Synthesis

Pharmaceutical Intermediates

3-Bromo-1-ethyl-5-methyl-1H-pyrazole serves as a precursor to bioactive molecules. For example:

  • Anticancer Agents: Bromine facilitates Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl groups.

  • Antimicrobials: The ethyl and methyl groups enhance lipophilicity, improving membrane penetration .

Agrochemical Development

The compound’s halogenated structure aligns with insecticides like Rynaxypyre, where pyrazole moieties target ryanodine receptors in pests.

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